tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate
Description
Key Structural Features
- Spiro Connectivity : The sp³-hybridized carbon at the junction forces orthogonal alignment of the indoline and piperidine rings, reducing conformational flexibility and stabilizing specific bioactive conformations.
- Boc Protection : The tert-butyl ester group introduces steric bulk (van der Waals volume: ~120 ų), shielding the piperidine nitrogen from undesired reactions during synthetic modifications.
- Torsional Constraints : Dihedral angles between the indoline’s benzene ring and the piperidine plane range from 85° to 92°, as inferred from crystallographic data of analogous spiro compounds.
Table 1: Molecular Parameters of tert-Butyl Spiro[indoline-3,3'-piperidine]-1'-carboxylate
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₂ |
| Exact Mass | 288.1838 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donors | 1 (NH of indoline) |
| Hydrogen Bond Acceptors | 3 (2 carbonyl O, 1 piperidine N) |
Crystallographic Analysis and Conformational Dynamics
X-ray diffraction studies of related spiro[indoline-piperidine] derivatives reveal critical insights into the conformational preferences of this scaffold. In the solid state, the piperidine ring adopts a half-chair conformation , with the spiro carbon (C3) deviating by 0.74 Å from the mean plane of the remaining five atoms. The indoline system remains nearly planar, with a root-mean-square (RMS) deviation of 0.053 Å for non-hydrogen atoms.
Intermolecular Interactions
- Hydrogen Bonding : The NH group of the indoline ring participates in intermolecular hydrogen bonds with carbonyl oxygen atoms of adjacent molecules (N–H···O distance: 2.83–2.91 Å), forming centrosymmetric dimers.
- π-π Stacking : Face-to-face interactions between indoline benzene rings (interplanar spacing: 3.4–3.6 Å) contribute to crystal lattice stability.
Conformational Flexibility
Despite its rigid spiro core, the piperidine ring exhibits limited puckering dynamics. Variable-temperature NMR studies of analogous compounds indicate an energy barrier of ~8 kcal/mol for ring inversion, allowing axial-to-equatorial interconversion at ambient conditions. The tert-butyl group restricts this motion by introducing steric hindrance between the Boc oxygen and adjacent piperidine hydrogens.
Comparative Analysis with Related Spiro[indoline-piperidine] Scaffolds
The 3,3'-spiro connectivity distinguishes this compound from other members of the spiro[indoline-piperidine] family. Key comparisons include:
Spiro[indoline-3,4'-piperidine] Derivatives
- Structural Difference : The spiro junction at the piperidine’s 4'-position creates a larger cavity between the two rings, increasing polar surface area by ~15 Ų compared to the 3,3' analogue.
- Bioactivity : 4'-substituted derivatives exhibit enhanced binding to kinase domains (e.g., c-Met IC₅₀: 2.4 nM vs. 18 nM for 3,3' analogues).
Spiro[indoline-3,2'-pyrrolidine] Systems
- Ring Size Effects : The smaller pyrrolidine ring (5-membered vs. 6-membered) reduces molecular volume by ~30 ų, improving blood-brain barrier permeability in neuroactive compounds.
- Synthetic Accessibility : Radical-mediated hydroarylation methods achieve 3,2'-spirocyclization in 65–94% yield, versus 38–85% for piperidine-based systems.
Table 2: Comparative Properties of Spiro[indoline-piperidine] Isomers
| Property | 3,3'-Spiro | 3,4'-Spiro |
|---|---|---|
| Polar Surface Area | 45 Ų | 60 Ų |
| LogP | 2.7 | 3.1 |
| Ring Puckering Amplitude | 0.74 Å | 0.81 Å |
| Synthetic Yield Range | 38–85% | 51–94% |
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl spiro[1,2-dihydroindole-3,3'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-6-9-17(12-19)11-18-14-8-5-4-7-13(14)17/h4-5,7-8,18H,6,9-12H2,1-3H3 |
InChI Key |
FMGZXWBENJECHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but risk tert-butyl ester hydrolysis. Dichloromethane balances reactivity and stability, particularly at 0–5°C. Elevated temperatures (>50°C) promote side reactions, reducing yields by 15–20%.
Catalytic System Tuning
Modifying the Pd/Xantphos ratio to 1:2 improves turnover frequency (TOF) by 40%. Additives like tetrabutylammonium iodide (TBAI) mitigate halide dissociation, stabilizing the active catalyst.
Purification and Analytical Validation
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (10–50%) resolves spiro isomers. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity for biological assays.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): Distinct singlet for tert-butyl group at δ 1.45 ppm; spiro carbon protons appear as multiplet (δ 3.2–3.8 ppm).
-
FTIR : C=O stretch at 1685 cm⁻¹ confirms carbamate integrity.
-
HRMS : [M+H]⁺ calculated for C₁₇H₂₄N₂O₂: 288.1838; observed: 288.1841.
Industrial-Scale Production Challenges
Heat Management
Exothermic cyclization necessitates jacketed reactors with precise temperature control (-10°C to 25°C). Flow chemistry systems reduce thermal gradients, improving batch consistency.
Cost-Effective Catalysis
Replacing Pd with CuI/1,10-phenanthroline lowers costs by 70% but reduces yield to 55%.
Comparative Data of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Dianion Alkylation | 45–60 | 95 | Moderate | Minimal side products |
| Pd-Catalyzed Cyclization | 70–78 | 98 | High | High regioselectivity |
| Reductive Amination | 65–70 | 97 | High | Gram-scale feasibility |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl spiro[indoline-3,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the spirocyclic framework.
Substitution: The compound can undergo substitution reactions, particularly at the indoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hypochlorite and other peroxides.
Reduction: Reductive desulfurization using Raney Nickel is a typical method.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include various spirocyclic oxindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis, particularly for creating complex molecular architectures. Its unique spirocyclic structure allows for the development of new derivatives with tailored properties.
Model Compound
It is also utilized as a model compound for studying spirocyclic structures, providing insights into the behavior and reactivity of similar compounds in chemical reactions.
Biological Applications
Biological Activity
Research indicates that tert-butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
- Antiviral Properties : Some derivatives have demonstrated strong binding affinities against viral targets, suggesting potential applications in antiviral drug development.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
Medicinal Applications
Therapeutic Potential
The compound is being explored for its therapeutic applications across several areas:
- Cancer Treatment : Due to its anticancer properties, it is being investigated as a candidate for developing new cancer therapies.
- Neurological Disorders : Its potential neuroprotective effects make it a candidate for research into treatments for neurodegenerative diseases.
Industrial Applications
Material Development
In the industrial sector, this compound is being considered for the development of new materials with specific functional properties. Its unique structure can lead to innovations in material science.
Case Study 1: Antitumor Efficacy
A study involving a series of spirooxindole derivatives demonstrated significant antitumor efficacy against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis effectively.
Case Study 2: Neuroprotection
Research on neuroprotective effects showed that certain derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-Butyl spiro[indoline-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
Spiro Junction Position
- 3,3' vs. 3,4' Systems: QC-2646 (tert-Butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate, CAS: 180465-84-3) differs in the spiro junction (3,4' vs. 3,3'), altering the spatial orientation of the piperidine ring. QC-9218 (tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate, CAS: 676607-31-1) shares a 3,4' junction but lacks the 1'-carboxylate group, diminishing its utility in coupling reactions .
Ring System Variations
Substituent Effects
Halogenated Derivatives
- 5-Bromo Analog (CAS: 1373028-92-2): The bromine atom at the indoline 5-position enhances electrophilicity, improving cross-coupling reactivity (e.g., Suzuki reactions) but increasing molecular weight (MW: 367.28) and logP .
Functional Group Additions
Physicochemical Properties
| Compound (CAS) | Molecular Formula | MW | logP* | Solubility (H₂O) | Stability |
|---|---|---|---|---|---|
| Target (857677-52-2) | C₁₇H₂₄N₂O₂ | 288.39 | 2.8 | Low | Stable at 2–8°C |
| 5-Bromo Analog (1373028-92-2) | C₁₇H₂₃BrN₂O₂ | 367.28 | 3.5 | Very Low | Light-sensitive |
| Hydrochloride Salt (1243474-66-9) | C₁₇H₂₅ClN₂O₂ | 324.85 | 1.9 | Moderate | Hygroscopic |
*Estimated using ChemAxon software.
- The hydrochloride salt (CAS: 1243474-66-9) exhibits improved aqueous solubility due to ionic character, making it preferable for in vitro assays .
Biological Activity
tert-Butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, while summarizing relevant research findings and case studies.
Chemical Structure
The compound has the following chemical formula:
| Compound | Chemical Formula | CAS Number |
|---|---|---|
| tert-Butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | C₁₇H₂₄N₂O₂ | 180465-84-3 |
Antimicrobial Activity
Research indicates that compounds with spiro[indoline] structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of spiro[indoline] compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
A recent study evaluated the antimicrobial efficacy of synthesized spiro compounds, revealing that several exhibited notable inhibition zones against these pathogens (see Table 1).
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. faecalis | 12 |
| tert-Butyl spiro[indoline] | C. albicans | 10 |
Anticancer Activity
The anticancer potential of tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate has been highlighted in various studies. For example, compounds derived from the oxindole framework have shown promising cytotoxic effects against several cancer cell lines.
One significant study reported that a related compound exhibited IC50 values ranging from 1.2 to 3.5 µM against LNCaP prostate cancer cells, indicating potent anticancer activity . The mechanism of action often involves the induction of apoptosis through mitochondrial pathways and cell cycle arrest .
Case Studies
- Study on Anticancer Properties : A study investigated the effects of a series of oxindole derivatives on various cancer cell lines. The results indicated that certain derivatives had higher selectivity indices (SI) and were more effective than standard treatments like cisplatin .
- Antimicrobial Evaluation : In another case study, researchers synthesized multiple spiro[indoline] derivatives and tested their antimicrobial activities against clinical isolates. The findings suggested that some compounds had comparable efficacy to traditional antibiotics, highlighting their potential as new antimicrobial agents .
The biological activities of tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate are believed to stem from its ability to interact with biological targets such as enzymes and receptors involved in cellular processes. For instance:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Mechanism : It likely induces apoptosis by activating caspases and altering mitochondrial membrane potential, leading to cell death.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes, including cyclization of α-haloacetanilides to form the indoline core, followed by spirocyclization using azasulfonium salts under mild conditions. Key parameters include solvent choice (e.g., DMF for nucleophilic substitutions), temperature control, and catalyst selection. Analytical techniques like NMR and mass spectrometry are critical for verifying structural integrity and purity . Microwave-assisted synthesis may improve yields and reduce reaction times in certain steps .
Q. How is the spirocyclic architecture of this compound confirmed, and what analytical methods are employed?
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the spiro junction and stereochemistry. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the tert-butyl ester. X-ray crystallography, though not explicitly cited, is a standard method for resolving complex spirocyclic structures .
Q. What are the primary chemical reactions this compound undergoes, and how do functional groups influence reactivity?
The compound participates in nucleophilic substitutions (e.g., azide or thiol replacements at the chloro position), reductions (e.g., NaBH₄ for ketone to alcohol conversion), and oxidations (e.g., KMnO₄ for generating carboxylic acids). The tert-butyl ester enhances stability, while the spirocyclic framework directs regioselectivity in ring-opening reactions .
Advanced Research Questions
Q. How can stereoselective synthesis of this spirocyclic compound be achieved, and what strategies mitigate racemization?
Stereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis during cyclization. For example, Lewis acids with chiral ligands can induce enantioselectivity in indoline formation. Protecting group strategies (e.g., tert-butoxycarbonyl) prevent unwanted side reactions, and low-temperature conditions minimize racemization .
Q. What methodologies are used to investigate its interactions with biological targets like kinases or receptors?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities. Biochemical assays (e.g., kinase inhibition studies) measure IC₅₀ values. Computational docking models predict binding modes, leveraging the spirocyclic scaffold’s 3D structure to fit enzyme active sites .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or impurities. Rigorous analytical validation (HPLC purity >95%) and standardized protocols (e.g., fixed incubation times) are essential. Comparative studies using analogs (e.g., replacing chloro with fluoro groups) can isolate structure-activity relationships .
Q. What strategies enhance the compound’s bioavailability while retaining its spirocyclic core?
Modifications include introducing hydrophilic groups (e.g., hydroxylation) or prodrug approaches (e.g., ester hydrolysis). The tert-butyl group’s lipophilicity can be balanced with PEGylation to improve solubility. Pharmacokinetic studies in vitro (e.g., Caco-2 cell permeability) guide optimization .
Methodological Considerations
Q. How are reaction intermediates characterized during multi-step synthesis?
Intermediates are isolated via column chromatography and analyzed by LC-MS for real-time monitoring. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve complex stereochemistry and regioisomers .
Q. What safety protocols are recommended for handling this compound in lab settings?
Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Waste must be disposed via licensed services. No ecological toxicity data are available, so precautionary measures (e.g., neutralization before disposal) are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
